6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride
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Overview
Description
6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride, commonly known as SKF-82958, is a synthetic compound that belongs to the class of benzazepines. It is widely used in scientific research for its unique pharmacological properties.
Scientific Research Applications
Novel Synthesis Techniques
A new synthesis approach for aromatic methoxy and methylenedioxy substituted 2,3,4,5-tetrahydro-1H-3-benzazepines, including 6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride, has been outlined. This method involves chloromethylation of phenethylamines, cyanide reactions, hydrolysis, and thermal cyclization to yield lactams, which are then reduced to furnish the substituted benzazepines (Pecherer, Sunbury, & Brossi, 1972).
Structural Analogues Synthesis
Research on the synthesis of structural analogues to 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one provides insights into related compounds' synthesis. These analogues were derived from methyl 4,5-dimethoxyanthranilate, indicating a potential pathway for synthesizing related 2,3,4,5-tetrahydro-1-benzazepine compounds (Carpenter, Peesapati, & Proctor, 1979).
Pharmacological Applications
A study focused on the synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists for N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. These compounds were synthesized via a Schmidt reaction followed by demethylation, showing potential pharmacological applications for related 2,3,4,5-tetrahydro-1H-2-benzazepine compounds (Guzikowski et al., 1997).
Dopaminergic Activity
Another study explored the dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, which were synthesized and evaluated as agonists for central and peripheral dopamine receptors. This indicates potential dopaminergic applications for compounds like 6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride (Pfeiffer et al., 1982).
Mechanism of Action
Target of Action
The primary target of 6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is the serotonin (5-HT) transporter . This compound inhibits the high-affinity uptake of 5-HT in a competitive manner .
Mode of Action
6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride interacts with its target by binding to the serotonin transporter , thereby inhibiting the reuptake of serotonin . This results in an increased concentration of serotonin in the synaptic cleft, which can lead to prolonged serotonergic activity.
Biochemical Pathways
The affected pathway is the serotonergic system . . The downstream effects of this action can vary widely, as serotonin is involved in numerous physiological processes, including mood regulation, appetite, and sleep.
Result of Action
The molecular and cellular effects of 6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride’s action are primarily related to its impact on the serotonergic system . By increasing the availability of serotonin in the synaptic cleft, it can enhance serotonergic signaling and influence various physiological processes regulated by serotonin .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions often involves binding to the active site of the enzyme or protein, potentially influencing its function.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-6-2-4-9-8-12-7-3-5-10(9)11;/h2,4,6,12H,3,5,7-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWNQBJHQSAGJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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